molecular formula C22H21NO3 B2875866 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE CAS No. 1421451-36-6

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE

Cat. No.: B2875866
CAS No.: 1421451-36-6
M. Wt: 347.414
InChI Key: ZPISXXNVYRLEQK-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by a hybrid aromatic-heterocyclic architecture. Its structure comprises:

  • A naphthalen-1-yl group linked to the acetamide backbone, providing a bulky, lipophilic aromatic system.
  • A central acetamide moiety, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding and structural versatility.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-20(17-8-9-21-18(12-17)10-11-26-21)14-23-22(25)13-16-6-3-5-15-4-1-2-7-19(15)16/h1-9,12,20,24H,10-11,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPISXXNVYRLEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)CC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions.

    Formation of the Naphthalene Ring: The naphthalene ring can be synthesized or introduced through Friedel-Crafts acylation or alkylation reactions.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the acetamide group would yield an amine.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in biochemical assays and as a probe for studying biological pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogous acetamide derivatives are highlighted below:

Comparison with Quinoline- and Piperidine-Based Acetamides (Patent Derivatives)

Key compounds from include:

  • N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-isopropylpiperidin-4-ylidene)acetamide
  • N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-(2-hydroxyethyl)piperidin-4-ylidene)acetamide
Feature Target Compound Patent Compounds ()
Aromatic System Naphthalene (10π-electron system) Quinoline (heteroaromatic) with pyridinylmethoxy and tetrahydrofuran substituents
Heterocyclic Motif 2,3-Dihydrobenzofuran (partially saturated oxygen heterocycle) Piperidine (saturated nitrogen heterocycle) and tetrahydrofuran (oxygen heterocycle)
Substituents Hydroxyethyl group Chloro, cyano, and isopropyl/hydroxyethyl groups
Potential Applications Likely CNS or anti-inflammatory (speculative, based on benzofuran/naphthalene) Kinase inhibition (inferred from quinoline-pyridine motifs common in kinase inhibitors)

Structural Implications :

  • The target’s naphthalene may enhance lipophilicity and π-π stacking compared to the patent compounds’ quinoline, which offers nitrogen-based polarity.
  • The dihydrobenzofuran in the target could improve metabolic stability over fully saturated piperidine derivatives.
Comparison with Phenoxy-Acetamides (Pharmacopeial Derivatives)

lists phenoxy-acetamides with stereochemical complexity, such as:

  • N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide
Feature Target Compound Pharmacopeial Compounds ()
Aromatic Group Naphthalene 2,6-Dimethylphenoxy
Stereochemistry Not specified Defined S-configurations at multiple centers
Backbone Ethanolamine linker (hydroxyethyl) Complex polyhydroxy/phenylhexane or oxazinan scaffolds
Potential Applications Broader solubility (naphthalene vs. smaller phenoxy) Antimicrobial or antiviral (speculative, given stereochemical precision)

Structural Implications :

  • Lack of defined stereochemistry in the target may reduce selectivity compared to pharmacopeial derivatives.
Comparison with Chloroacetamide Pesticides

lists agrochemicals like alachlor and pretilachlor , which share the acetamide core:

Feature Target Compound Pesticide Compounds ()
Substituents No halogen atoms Chloro and methoxy groups
Aromatic Systems Naphthalene and dihydrobenzofuran Simpler aryl/thienyl groups
Applications Presumed therapeutic (no pesticidal data) Herbicidal activity (e.g., inhibition of fatty acid synthesis)

Structural Implications :

  • Absence of chlorine in the target reduces electrophilicity, likely minimizing toxicity for human use.
  • Complex aromatic systems in the target contrast with the pesticides’ minimalist design for cost-effective synthesis.

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